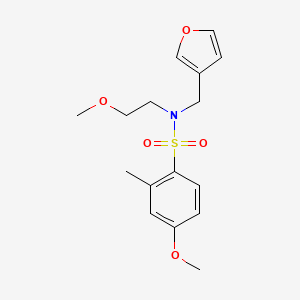

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-13-10-15(21-3)4-5-16(13)23(18,19)17(7-9-20-2)11-14-6-8-22-12-14/h4-6,8,10,12H,7,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJCXXWDUDEFDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)N(CCOC)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the methoxy and benzenesulfonamide groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to more efficient production processes. The use of green chemistry principles, such as minimizing waste and using renewable resources, is also becoming increasingly important in the industrial synthesis of such compounds.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form different products.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with a sulfonamide structure, including N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide, exhibit significant antimicrobial activity. This is primarily attributed to their ability to interfere with bacterial folate synthesis, a critical pathway for nucleic acid production. Studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics .

Anticancer Potential

The compound has been explored for its anticancer properties. Similar sulfonamide derivatives have demonstrated the ability to inhibit key signaling pathways involved in cancer progression, such as the MEK/ERK pathway. This inhibition can lead to decreased proliferation of cancer cells, making it a candidate for further research in cancer therapy .

Enzyme Inhibition

The sulfonamide group allows this compound to mimic natural substrates, enabling it to bind to the active sites of enzymes. This characteristic is particularly relevant in the context of antimicrobial action and cancer treatment, where enzyme inhibition can disrupt critical metabolic processes .

Case Studies and Research Findings

Several studies have documented the biological activities of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide:

-

Antimicrobial Efficacy :

- A study demonstrated that derivatives of sulfonamides showed promising results against multi-drug resistant bacterial strains, highlighting their potential as new antimicrobial agents.

- Cancer Cell Proliferation :

- Mechanistic Studies :

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below compares key structural analogs and their substituent-driven properties:

Key Observations :

- Electron-Donating vs. In contrast, the chloro-substituted analog () exhibits reduced electron density, which may influence reactivity in electrophilic substitution .

- Aromatic vs. Aliphatic Substituents : Replacing the thiophen-2-ylmethyl group (in ) with a 2-methoxyethyl chain reduces steric bulk and increases hydrophilicity, which could improve solubility in polar solvents .

- Coordination Chemistry : Furan-containing ligands, as seen in , demonstrate tridentate binding (N,N,S), suggesting that the furan-3-ylmethyl group in the target compound could similarly participate in metal coordination if functionalized appropriately .

Biological Activity

N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H23NO5S

- Molecular Weight : 357.44 g/mol

- CAS Number : 1421529-97-6

The presence of the furan ring and sulfonamide group suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.

The biological activity of N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide is primarily attributed to its ability to modulate various biochemical pathways. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, impacting physiological processes such as pH regulation and ion transport.

- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Similar compounds have shown activity against bacterial strains, suggesting that this compound may also possess antimicrobial effects.

Antimicrobial Activity

Research indicates that N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide exhibits antimicrobial properties. A study assessed its effectiveness against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Bacillus subtilis | 64 µg/mL |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines demonstrated varied effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

The compound showed significant cytotoxicity, particularly in lung cancer cells, indicating its potential as an anticancer agent.

Case Studies and Clinical Relevance

- Case Study on Anticancer Activity : A recent study investigated the effects of this compound on A549 cells. Results indicated that treatment led to apoptosis through the activation of caspase pathways, highlighting its potential for therapeutic use in lung cancer treatment.

- Antimicrobial Efficacy : Another study focused on the compound's effect on Staphylococcus aureus biofilms. The findings suggested that it could disrupt biofilm formation, which is crucial for treating resistant infections.

Q & A

Basic: What are the optimal synthetic routes for N-(furan-3-ylmethyl)-4-methoxy-N-(2-methoxyethyl)-2-methylbenzenesulfonamide, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including sulfonamide bond formation and functional group modifications. A common approach (adapted from related sulfonamide syntheses) includes:

- Step 1: Reacting 4-methoxy-2-methylbenzenesulfonyl chloride with furan-3-ylmethylamine under basic conditions (e.g., NaHCO₃, DCM, 0–25°C) to form the primary sulfonamide intermediate .

- Step 2: Introducing the 2-methoxyethyl group via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 2-methoxyethyl bromide in the presence of K₂CO₃ in DMF at 60°C .

Optimization Strategies:

- Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates with >95% purity .

- Yield Enhancement: Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and use anhydrous solvents to minimize side reactions .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

Use a combination of spectroscopic and chromatographic techniques:

- NMR: Confirm the presence of key groups:

- ¹H NMR: Methoxy protons (δ 3.2–3.5 ppm), furan protons (δ 6.2–7.4 ppm), and sulfonamide NH (δ 5.8–6.2 ppm, if not substituted) .

- ¹³C NMR: Sulfonamide carbonyl (δ ~110–120 ppm), methoxy carbons (δ ~55 ppm) .

- HRMS: Verify molecular ion [M+H]⁺ with <5 ppm mass error .

- HPLC: Assess purity (>98%) using a C18 column (MeCN/H₂O, 0.1% TFA) .

Advanced: What strategies are recommended to resolve contradictions in reported biological activity data for structurally analogous sulfonamides?

Methodological Answer:

Discrepancies in activity data (e.g., IC₅₀ values) may arise from assay conditions or structural variations. To address this:

- Control Experiments: Replicate assays using standardized protocols (e.g., consistent cell lines, ATP concentrations in kinase assays) .

- SAR Analysis: Compare substituent effects. For example, furan-3-yl vs. furan-2-yl groups may alter steric interactions with target proteins .

- Computational Modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and rationalize activity trends .

Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

Stepwise Approach:

Target Identification: Screen against a kinase/receptor panel (e.g., Eurofins KinaseProfiler) to identify potential targets .

Enzyme Kinetics: Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive). Vary substrate (ATP) and inhibitor concentrations .

Binding Studies:

- SPR (Surface Plasmon Resonance): Measure real-time binding kinetics (KD, kon/koff) .

- ITC (Isothermal Titration Calorimetry): Quantify thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.